molecular formula C9H14N2O2 B13069202 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13069202
M. Wt: 182.22 g/mol
InChI Key: PGDLRSUXCIRKQM-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1600861-10-6) is a high-purity chemical building block with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. This 1,2-dihydropyridin-2-one derivative is a key scaffold in medicinal chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical research. The dihydropyridin-2-one core is a privileged structure in drug discovery, evidenced by its presence in compounds like the AMPA receptor antagonist Perampanel, which is used for treating epilepsy . Furthermore, such scaffolds are investigated as inhibitors for therapeutic targets such as mutant-isocitrate dehydrogenase (IDH) . The compound features a 3-hydroxy-2-methylpropyl side chain at the N1 position, which can influence physicochemical properties and bioavailability, and a reactive 5-amino group that serves as a versatile handle for further synthetic modification to create more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(3-hydroxy-2-methylpropyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7(6-12)4-11-5-8(10)2-3-9(11)13/h2-3,5,7,12H,4,6,10H2,1H3

InChI Key

PGDLRSUXCIRKQM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=CC1=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with an amino group and a hydroxy group under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions involving the amino group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Features/Inferences
5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one 3-Hydroxy-2-methylpropyl C₉H₁₄N₂O₂ ~194.22 (calc.) Hydroxy group enhances hydrophilicity; methyl group adds steric bulk.
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one 1,3-Thiazol-5-ylmethyl C₉H₁₀N₄OS 207.25 Thiazole ring introduces aromaticity and potential π-π interactions; may affect bioavailability.
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one 2-Methoxyethyl C₈H₁₂N₂O₂ ~168.20 (calc.) Methoxy group increases lipophilicity compared to hydroxypropyl; reduced hydrogen bonding capacity.
5-Amino-1-(difluoromethyl)-6-methyl-1,2-dihydropyridin-2-one Difluoromethyl (+6-methyl) C₇H₉F₂N₂O ~190.16 (calc.) Difluoromethyl is electron-withdrawing; may enhance metabolic stability and acidity.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione 3-Hydroxy-2-hydroxymethylpropyl (Pyrimidin-dione core) C₁₃H₂₀N₂O₇ ~316.31 (calc.) Pyrimidin-dione core differs; dual hydroxymethyl groups increase polarity and solubility.

Structural and Functional Analysis

Hydrophilicity vs. Lipophilicity
  • The 3-hydroxy-2-methylpropyl group in the target compound balances hydrophilicity (via the hydroxyl group) and steric hindrance (via the methyl group).
  • The 1,3-thiazol-5-ylmethyl substituent introduces a heteroaromatic system, which may enhance binding to biological targets through sulfur-mediated interactions or π-stacking .
Electronic Effects
  • The difluoromethyl group in CAS 2171973-82-1 is strongly electron-withdrawing, likely lowering the pKa of adjacent protons and increasing resistance to oxidative metabolism compared to the hydroxypropyl group .
Steric and Conformational Considerations
  • The pyrimidin-dione analog (compound 7 in ) features a bulkier bicyclic core, which may restrict conformational flexibility compared to the dihydropyridinone system .

Research and Application Insights

  • Synthetic Accessibility : The methoxyethyl and thiazole derivatives are commercially available (e.g., SRD Pharma, ), suggesting established synthetic routes .
  • Biological Implications : While direct pharmacological data are absent, the hydroxypropyl group’s hydrogen-bonding capability may favor interactions with polar enzyme active sites, whereas the difluoromethyl group’s stability could prolong half-life in vivo .

Biological Activity

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyridine class. Its unique structural features, including an amino group and a hydroxyl group, contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • Structural Features : The compound features a hydroxyl group at the 3-position of the side chain and a methyl group at the 4-position of the pyridine ring, which differentiates it from other dihydropyridine derivatives.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Modulation : The compound has shown the ability to modulate enzyme activity, influencing metabolic pathways that are crucial for cellular functions.
  • Receptor Interactions : Its structural features allow it to interact with specific receptors, potentially leading to therapeutic effects in various diseases.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzymatic activities associated with disease progression, particularly in cancer models.
  • In vivo Studies : Animal models have revealed that administration of this compound can lead to significant reductions in tumor growth rates and improved survival outcomes compared to control groups.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-oneHydroxy group at 3-positionLacks methyl substitution at C4
5-Amino-1-(3-hydroxy-2-ethylpropyl)-1,2-dihydropyridin-2-oneHydroxy group at 3-positionEthyl instead of methyl at C4

The unique substitution pattern of this compound enhances its reactivity and biological interactions compared to other similar compounds.

Case Study 1: Anticancer Activity

A study published in PubMed explored the anticancer potential of this compound in breast cancer models. The results indicated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis in cancer cells. The study concluded that further research could establish its role as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurodegeneration. The findings suggested that it could mitigate neuronal damage by reducing oxidative stress markers and improving cognitive function in animal models .

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